molecular formula C16H18N2O2S B2959494 N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide CAS No. 2034497-95-3

N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide

Cat. No.: B2959494
CAS No.: 2034497-95-3
M. Wt: 302.39
InChI Key: IXMDIVMZDOEGCH-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide is a synthetic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes an isochroman ring and a thiazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide typically involves the reaction of isochroman-3-ylmethylamine with 2-dimethylthiazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(isochroman-3-ylmethyl)-2-phenoxyacetamide: Similar structure but with a phenoxyacetamide group instead of a thiazole ring.

    N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide: Contains a dimethoxybenzamide group, offering different chemical and biological properties.

    N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide: Features a triazole ring, which may confer unique reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of the isochroman and thiazole rings, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-17-15(10-21-11)16(19)18(2)8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,10,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMDIVMZDOEGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N(C)CC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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